(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one
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Description
(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H15NO6S and its molecular weight is 361.37. The purity is usually 95%.
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Mechanism of Action
Sulfonyl Group
The sulfonyl group (R-SO2-R’) is a functional group that appears in some types of drugs and it is known to contribute to the binding affinity of a drug to its target. It’s often used in medicinal chemistry due to its ability to form hydrogen bonds with proteins, which can enhance the selectivity and potency of drug molecules .
Nitro Group
The nitro group (NO2) is a powerful acceptor of electron density, which can influence the electronic properties of the molecule. Nitro groups are often bioactivated into reactive species, which can form covalent bonds with biological macromolecules .
Phenyl Group
The phenyl group (C6H5) is a common structural unit in many drugs and its presence can influence the lipophilicity, electronic properties, and steric profile of the molecule. It can participate in π-π stacking interactions with aromatic amino acids in proteins .
Enone Group
The enone group is a type of functional group consisting of a conjugated system of an alkene and a ketone. The presence of this group can allow the molecule to act as a Michael acceptor, potentially reacting with nucleophiles in biological systems .
Properties
IUPAC Name |
(Z)-3-ethoxy-2-(2-nitrophenyl)sulfonyl-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-2-24-12-16(17(19)13-8-4-3-5-9-13)25(22,23)15-11-7-6-10-14(15)18(20)21/h3-12H,2H2,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBODYXURJJURS-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.